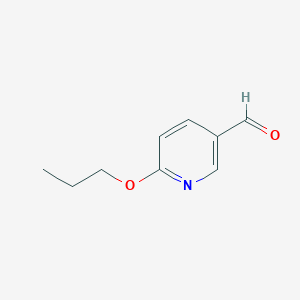
(3-(3-(Dimethylamino)propoxy)phenyl)boronic acid
描述
(3-(3-(Dimethylamino)propoxy)phenyl)boronic acid: is an organic compound with the molecular formula C11H18BNO3. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(3-(Dimethylamino)propoxy)phenyl)boronic acid typically involves the following steps :
Esterification Reaction: Starting with 3-hydroxybenzeneboronic acid, an esterification reaction is performed to obtain 3-hydroxybenzeneboronic pinacol ester.
Coupling Reaction: The 3-hydroxybenzeneboronic acid pinacol ester is then coupled with N,N-dimethylaminopropane hydrochloride to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reactions mentioned above, optimized for higher yields and purity.
化学反应分析
Types of Reactions: (3-(3-(Dimethylamino)propoxy)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are common.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted phenyl derivatives.
科学研究应用
Chemistry: (3-(3-(Dimethylamino)propoxy)phenyl)boronic acid is used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .
Biology and Medicine: Boronic acids, including this compound, are explored for their potential in drug delivery systems and as enzyme inhibitors. They can form reversible covalent bonds with diols, which are present in many biological molecules .
Industry: In industrial applications, boronic acids are used in the development of sensors and materials for detecting sugars and other diol-containing compounds .
作用机制
The mechanism of action of (3-(3-(Dimethylamino)propoxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols. This interaction is pH-dependent and can be used to capture and release diol-containing molecules under different conditions . The compound’s molecular targets include diol-containing biomolecules, which it can bind to and modify.
相似化合物的比较
Phenylboronic acid: A simpler boronic acid with similar reactivity but lacking the dimethylamino and propoxy groups.
(4-(Dimethylamino)phenyl)boronic acid: Similar structure but with the dimethylamino group directly attached to the phenyl ring.
Uniqueness: (3-(3-(Dimethylamino)propoxy)phenyl)boronic acid is unique due to the presence of both the dimethylamino and propoxy groups, which can influence its reactivity and binding properties compared to simpler boronic acids .
属性
IUPAC Name |
[3-[3-(dimethylamino)propoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO3/c1-13(2)7-4-8-16-11-6-3-5-10(9-11)12(14)15/h3,5-6,9,14-15H,4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIINTVXVDDEBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCCN(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1406897.png)
![5-tert-butyl 3-ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3,5-dicarboxylate](/img/structure/B1406899.png)








![[1-(2-Methoxyethyl)pyrrol-2-yl]methanolate](/img/structure/B1406915.png)
![2-Fluoro-4-[(oxolan-2-yl)methoxy]benzonitrile](/img/structure/B1406916.png)
